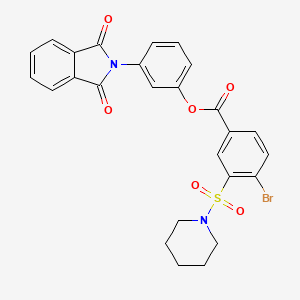![molecular formula C23H14N2O5 B11543020 3-[5-(1,3-benzoxazol-2-yl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11543020.png)
3-[5-(1,3-benzoxazol-2-yl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(1,3-BENZOXAZOL-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE is a complex organic compound that features a benzoxazole moiety, which is known for its diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties .
Preparation Methods
The synthesis of 3-[5-(1,3-BENZOXAZOL-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole core using 2-aminophenol and aldehydes or ketones under catalytic conditions . The reaction conditions often include the use of metal catalysts or nanocatalysts, and the reactions are carried out in solvents like toluene at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-[5-(1,3-BENZOXAZOL-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like FeCl3 under aerobic conditions.
Reduction: Reduction reactions can be performed using hydrazine hydrate in ethanol.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole moiety, using different electrophiles and nucleophiles.
Common reagents and conditions used in these reactions include metal catalysts, nanocatalysts, and ionic liquid catalysts . The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted benzoxazole derivatives .
Scientific Research Applications
3-[5-(1,3-BENZOXAZOL-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(1,3-BENZOXAZOL-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE involves the inhibition of various enzymes and signaling pathways. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Additionally, it inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses. These actions contribute to its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar compounds to 3-[5-(1,3-BENZOXAZOL-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE include other benzoxazole derivatives such as:
3-(1,3-Benzothiazol-2-yl)phenyl acetate: This compound shares a similar core structure but with a benzothiazole moiety instead of benzoxazole.
5-Methyl-1,3-benzoxazol-2-yl derivatives: These compounds have a methyl group substitution, which can alter their biological activity.
The uniqueness of 3-[5-(1,3-BENZOXAZOL-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H14N2O5 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
[3-[5-(1,3-benzoxazol-2-yl)-1,3-dioxoisoindol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C23H14N2O5/c1-13(26)29-16-6-4-5-15(12-16)25-22(27)17-10-9-14(11-18(17)23(25)28)21-24-19-7-2-3-8-20(19)30-21/h2-12H,1H3 |
InChI Key |
RZMDTYDUEABRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11542939.png)

![2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11542956.png)
![N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide](/img/structure/B11542962.png)
![2-[(E)-(2-{(2Z)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4-nitrophenyl benzoate](/img/structure/B11542973.png)
![N-{2-[4-(4-bromobenzyl)piperazin-1-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B11542977.png)

![2-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene}methyl]-5-propoxyphenol](/img/structure/B11542994.png)
![Ethyl 1-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11542996.png)
![(4-Chloro-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-pyridin-3-ylmethyl-amine](/img/structure/B11543002.png)
![2-[2-(cyclohex-1-en-1-yl)ethyl]-3a-methyl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11543007.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11543014.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11543016.png)
![1-[5-(3-bromophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2,2,2-trifluoroethanone](/img/structure/B11543019.png)
